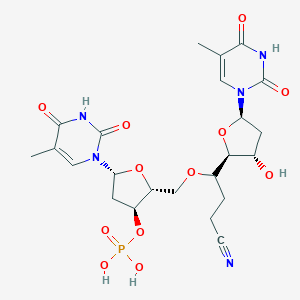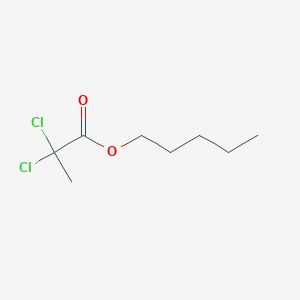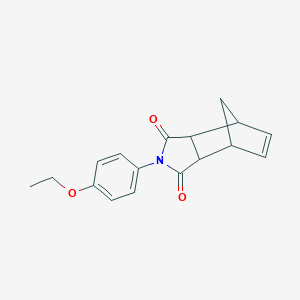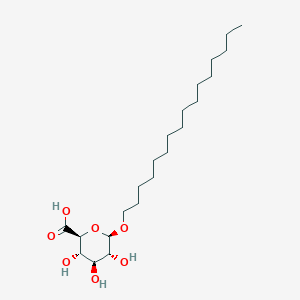![molecular formula C7H10N2O4 B102853 3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid CAS No. 16364-35-5](/img/structure/B102853.png)
3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid
Vue d'ensemble
Description
3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic acid is a chiral compound that can be derived from proteinogenic amino acids such as (S)-glutamate. This compound is part of a class of molecules that contain the 2,6-dioxopiperazine ring, which is a structure of interest due to its presence in various bioactive compounds and potential therapeutic agents .
Synthesis Analysis
The synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives has been achieved through a high-yielding process starting with (S)-glutamate. Key intermediates such as N-monobenzylglutamate and chloroacetamide are used to introduce various substituents into the piperazine ring, which can affect the compound's biological activity . Another approach to synthesizing spirocyclic 2,6-dioxopiperazine derivatives involves the use of amino acid-derived alpha-quaternary alpha-amino nitriles. This method includes steps such as cyano hydration, base-mediated cyclization, and N-alkylation, and has been applied to various amino acid derivatives including Phe, Trp, Pro, Asp, Glu, and Ser .
Molecular Structure Analysis
The molecular structure of this compound features a 2,6-dioxopiperazine ring, which is a bicyclic system composed of a piperazine ring fused with two keto groups at the 2 and 6 positions. The synthesis methods mentioned allow for the introduction of different substituents at various positions on the piperazine ring, which can significantly alter the molecule's properties and interactions .
Chemical Reactions Analysis
In the synthesis of spirocyclic 2,6-dioxopiperazine derivatives, the 2,6-dioxopiperazine ring can undergo ring-opening under certain conditions, such as the saponification of methyl esters. This leads to the formation of N-(carboxyalkyl)amino acid derivatives. To obtain 2,6-dioxopiperazines with free carboxylic acids, a transesterification to benzyl esters followed by hydrogenolysis is required . Additionally, in the case of the Trp-derived amino nitrile, an unexpected tetracyclic indoline derivative was formed due to a domino tautomerization, demonstrating the complexity and potential for diverse chemical reactions within this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the substituents on the piperazine ring. For instance, the presence of a benzyl group can affect the solubility and stability of the compound. The chiral nature of these compounds also implies that they may interact differently with biological targets, such as receptors, depending on the stereochemistry. One of the derivatives, a 3-(piperazin-2-yl)propanol, showed promising affinity for σ1-receptors, indicating potential pharmacological applications .
Applications De Recherche Scientifique
Synthesis and Derivatives
3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid and its derivatives have been studied extensively in the context of synthetic chemistry. A notable example is the synthesis of chiral non-racemic derivatives starting from (S)-glutamate, leading to compounds with potential receptor binding properties (Weigl & Wünsch, 2002). Similarly, macrocyclic peptides have been synthesized using novel dipeptides derived from this compound, demonstrating its versatility in creating complex molecular structures (Yamashita et al., 2009).
Biological and Pharmacological Potential
The biological and pharmacological potential of derivatives of this compound is also significant. Studies have explored its use in the synthesis of spirocyclic 2,6-dioxopiperazines, which have various applications in medicinal chemistry (González-Vera et al., 2005). Additionally, research has been conducted on novel organotin(IV) carboxylate compounds with propanoic acid derivatives, highlighting their antiproliferative properties in the context of cancer research (Pantelić et al., 2021).
Chemical Analysis and Quality Control
The compound and its derivatives have also been a focus in the field of analytical chemistry, particularly in the context of quality control of pharmaceutical ingredients. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to analyze and test promising active pharmaceutical ingredients among derivatives of this compound (Zubkov et al., 2016).
Propriétés
IUPAC Name |
3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-5-3-8-7(13)4(9-5)1-2-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSPLQAZRBQJX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428620 | |
| Record name | 3-[(2S)-3,6-Dioxopiperazin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16364-35-5 | |
| Record name | 3-[(2S)-3,6-Dioxopiperazin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)
![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)







![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)


